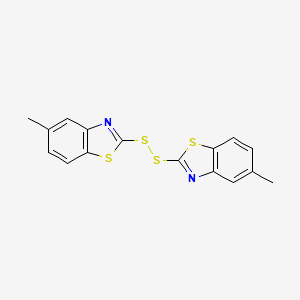
2,2,4,4-Tetrafluoro-1,3-ditelluretane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetrafluoro-1,3-ditelluretane is a unique organotellurium compound characterized by the presence of tellurium atoms and fluorine substituents
Méthodes De Préparation
The synthesis of 2,2,4,4-tetrafluoro-1,3-ditelluretane typically involves the reaction of difluorotelluroketone with appropriate reagents. One method involves reacting mercury (II) telluride trifluoride with diethylaluminum chloride to produce difluorotelluroketone, which then undergoes dimerization to form this compound . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Analyse Des Réactions Chimiques
2,2,4,4-Tetrafluoro-1,3-ditelluretane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.
Reduction: Reduction reactions can yield lower oxidation state tellurium species.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,4,4-Tetrafluoro-1,3-ditelluretane has several scientific research applications:
Chemistry: It is used in the study of chalcogen bonds and internal dynamics in molecular complexes.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organotellurium compounds.
Mécanisme D'action
The mechanism of action of 2,2,4,4-tetrafluoro-1,3-ditelluretane involves its interaction with molecular targets through chalcogen bonds. These interactions can influence the stability and reactivity of the compound, leading to various chemical transformations . The molecular pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetrafluoro-1,3-ditelluretane can be compared with other similar compounds such as:
2,2,4,4-Tetrafluoro-1,3-dithietane: Similar structure but with sulfur atoms instead of tellurium.
2,2,4,4-Tetrafluoro-1,3-diselenetane: Contains selenium atoms instead of tellurium.
1,3-Dichloro-2,2,4,4-tetrafluoro-1λ4,3λ4-ditellurabicyclo[1.1.0]butane: A chlorinated derivative of this compound.
The uniqueness of this compound lies in its specific combination of tellurium and fluorine atoms, which imparts distinctive chemical properties and reactivity.
Propriétés
| 137637-08-2 | |
Formule moléculaire |
C2F4Te2 |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
2,2,4,4-tetrafluoro-1,3-ditelluretane |
InChI |
InChI=1S/C2F4Te2/c3-1(4)7-2(5,6)8-1 |
Clé InChI |
MFBRXGZABIFTCF-UHFFFAOYSA-N |
SMILES canonique |
C1([Te]C([Te]1)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)

![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
